molecular formula C17H19ClN2O2 B4956897 2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride

2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride

Cat. No.: B4956897
M. Wt: 318.8 g/mol
InChI Key: VVKRJPMLFHAIJH-UHFFFAOYSA-M
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Description

2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride is not fully understood. However, it is believed to interact with proteins and enzymes through electrostatic interactions and hydrogen bonding. It may also inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and β-glucosidase. In vivo studies have shown that this compound can enhance the solubility and bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride in lab experiments include its potential as an anticancer agent, its ability to interact with proteins and enzymes, and its potential as a drug delivery system. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with proteins and enzymes.
2. Studies on the potential of this compound as a drug delivery system for poorly soluble drugs.
3. Studies on the potential of this compound as an anticancer agent, including in vivo studies.
4. Studies on the potential of this compound to modulate protein-protein interactions.
5. Studies on the potential of this compound to inhibit the activity of other enzymes.
6. Studies on the toxicity and safety of this compound.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

The synthesis of 2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride involves the reaction of 2,3-dimethoxyaniline and 1,3-dimethyl-2-nitrobenzimidazole in the presence of hydrochloric acid. The reaction mixture is then heated under reflux, and the product is obtained after purification by recrystallization.

Scientific Research Applications

2-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium chloride has shown potential in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes. It has been found to inhibit the activity of certain enzymes and modulate protein-protein interactions. In pharmacology, this compound has been studied for its potential as a drug delivery system. It has been found to enhance the solubility and bioavailability of certain drugs.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2O2.ClH/c1-18-13-9-5-6-10-14(13)19(2)17(18)12-8-7-11-15(20-3)16(12)21-4;/h5-11H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKRJPMLFHAIJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C(=CC=C3)OC)OC)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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